2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide
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Overview
Description
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it likely involves several steps including the formation of the indole ring, the introduction of the thioether linkage, and the attachment of the fluorophenyl group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the fluorine atom could introduce interesting electronic effects due to its high electronegativity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group could participate in condensation reactions, while the thioether linkage could be involved in oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity and solubility .Scientific Research Applications
Synthetic Approaches and Chemical Properties
- Palladium-Catalyzed Synthesis : A novel palladium-catalyzed method facilitates the synthesis of compounds like 2-benzofuranyl/indolylacetamides from specific alcohols and isocyanides. This reaction pathway showcases a cascade involving oxy/aminopalladation and isocyanide insertion, highlighting a high functional tolerance and the mild conditions under which these compounds can be synthesized (Thirupathi et al., 2014).
Pharmacological Evaluations
Anticancer Potential : Research into the anticancer properties of novel α-aminophosphonate derivatives, which share structural features with the compound , demonstrated moderate to high levels of antitumor activity against various cancer cell lines. This insight is crucial for understanding how the compound could be positioned within cancer research, especially considering its potent inhibitory activities compared to established treatments like 5-fluorouracil (Fang et al., 2016).
Anticonvulsant Agents : A study focused on the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, which are structurally related to the compound , unveiled moderate anticonvulsant activity. This research further explores the correlation between molecular docking results and in vivo studies, suggesting a potential pathway for developing new anticonvulsant drugs (Severina et al., 2020).
Antimicrobial Activities
Thiazolidinone and Azetidinone Derivatives : The synthesis and evaluation of thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines have been explored for their antioxidant and antimicrobial properties. Such studies are indicative of the potential for compounds with similar structural motifs to serve as bases for developing new antimicrobial agents (Saundane et al., 2012).
Synthesis and Antimicrobial Evaluation : Another study highlights the synthesis of eperezolid-like molecules, evaluating their antimicrobial activities. This research demonstrates the process of converting specific amines into Schiff bases, thiourea derivatives, and ultimately into compounds with significant anti-Mycobacterium smegmatis activity, showcasing the diverse antimicrobial applications of such compounds (Yolal et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2S/c1-16(2)28(17(3)4)24(30)14-27-13-22(18-9-5-8-12-21(18)27)31-15-23(29)26-20-11-7-6-10-19(20)25/h5-13,16-17H,14-15H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFMHFJBLGWILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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